molecular formula C14H27NO3 B048683 N-Lauroylglycine CAS No. 7596-88-5

N-Lauroylglycine

Cat. No. B048683
CAS RN: 7596-88-5
M. Wt: 257.37 g/mol
InChI Key: JWGGSJFIGIGFSQ-UHFFFAOYSA-N
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Description

N-Lauroylglycine (N-LG) is an amino acid derivative of lauroylglycine, which is an amino acid found naturally in the human body. It is a derivative of the amino acid glycine and is often used in laboratory experiments and scientific research. N-LG is a multifunctional molecule that has been used in a variety of studies, ranging from biochemistry to physiology.

Scientific Research Applications

  • Antimicrobial Activity : Nickel and cobalt complexes of lauroyl-glycine demonstrate antimicrobial activity against Bacillus cereus, Aspergillus flavus, and Candida albicans, indicating potential as antimicrobial agents (D. Vărășteanu et al., 2019).

  • Surfactant Properties : N-Lauroylglycine surfactants can form intermolecular hydrogen bonds, which lead to tighter packing at the air-water interface and on hydrophobic surfaces (R. Bordes et al., 2010).

  • Effect on Stratum Corneum Lipid System : It influences the phase behavior of a model stratum corneum lipid system, causing a shift of phase transition temperatures depending on its concentration (J. Zbytovská et al., 2009).

  • Comparison with Related Compounds : Sodium N-lauroylsarcosinate (SL-Sar) is structurally similar to sodium N-lauroylglycinate (SL-Gly) but exhibits stronger binding strength, which is significant in the context of their use in cosmetics and shampoos (Subhajit Ghosh & J. Dey, 2015).

  • Prebiotic Significance : Synthesized when fatty acids and amino acids are heated with certain salts or minerals, it is considered a critical precursor to the development of life (G. Sproul, 2015).

  • Behavior in Solutions : Exhibits entropy-driven micellization in aqueous sodium chloride solutions, indicating its effectiveness as a phospholipid surfactant (Hujun Xu et al., 2013).

  • Role in Chiral Recognition : N-Lauroyl tert-butylamide derivatives can efficiently resolve N-trifluoroacetyl (N-TFA) tert-butylamides of amino acids, which is important in gas chromatography (Shun-Cheng Chang et al., 1980).

  • Synthesis and Applications : It can be synthesized with high yield using engineered enzymes, indicating potential in industrial applications (Glen Kai Bin Kua et al., 2023).

  • Biosynthesis of Fatty Acid Primary Amides : Plays a role in the biosynthesis of fatty acid primary amides, a process catalyzed by enzymes like alpha-AE (B. J. Wilcox et al., 1999).

  • Synthesis for Food Industry : Used in the eco-friendly synthesis of lipoaminoacid-based surfactants for food, using immobilized lipase and protease biocatalysts (C. Bernal et al., 2018).

Future Directions

N-Lauroylglycine has versatile applications in personal care formulations, from premium cleansers to nurturing baby care formulations, owing to its gentle yet efficient cleansing abilities and compatibility with various products . It is renowned for its mild yet potent cleansing capabilities, catering to sensitive skin types, regulating excess oil without causing irritation or dryness . Its gentle touch extends to baby care, delivering a cleansing action prized for its tenderness while also boasting moisturizing effects that preserve the skin’s natural moisture balance .

Mechanism of Action

Target of Action

N-Lauroylglycine, also known as Sodium this compound, is an amphoteric surfactant . It is a derivative of glycine, which is a common amino acid . The primary targets of this compound are the fatty acids in the body .

Mode of Action

This compound interacts with its targets through a process called micellization . This process involves the formation of micelles, which are tiny clusters of surfactant molecules. In these micelles, the hydrophilic (water-attracting) heads of the surfactant molecules face outwards, while the hydrophobic (water-repelling) tails face inwards . This arrangement allows the micelles to dissolve in water and interact with fatty acids .

Biochemical Pathways

This compound affects the biochemical pathways related to fatty acid metabolism . As an acylglycine, it is a minor metabolite of fatty acids . Elevated levels of certain acylglycines, including this compound, can appear in the urine and blood of patients with various fatty acid oxidation disorders .

Pharmacokinetics

It is known that this compound can be synthesized enzymatically in an aqueous system via glycerol activation of fatty acids . This process results in a high yield of this compound .

Result of Action

The action of this compound results in the formation of micelles, which can interact with fatty acids . This interaction can influence the properties of the fatty acids, potentially affecting their role in various biological processes .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of sodium chloride in the solution can increase the attractive interaction between the surfactant molecules in both the micellar phase and the adsorption layer . This can affect the micellization behavior of this compound .

properties

IUPAC Name

2-(dodecanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGGSJFIGIGFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323538
Record name N-Lauroylglycine
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Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name N-Lauroylglycine
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CAS RN

7596-88-5
Record name 7596-88-5
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Record name N-Lauroylglycine
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Record name N-Lauroylglycine
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Record name Lauroyl-glycine
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Synthesis routes and methods I

Procedure details

To a solution of glycine in a 1 N-sodium hydroxide, an ether solution of n-dodecanoyl chloride and a 1 N-aqueous solution of sodium hydroxide were dropped simultaneously and the mixture was stirred for 1 hour. The reaction mixture was then neutralized with hydrochloric acid and ether was removed from the solution. N-n-dodecanoylglycine was obtained from the remaining reactant after the purification by column chromatography with the yield of 84.7 %. The melting point of the product was 115.5° to 116.7° C.
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84.7%

Synthesis routes and methods II

Procedure details

N-Lauroylglycine was prepared by reaction of lauroyl chloride with glycine according to the procedure described in Example I. From 109.4 g (0.500 mol) of lauroyl chloride and 37.6 g (0.500 mol) of glycine was obtained 120.5 g (94%) of N-lauroylglycine, mp 110°-118° C., lit mp 118°-119° C. [E. Jungerman, J. F. Gerecht, and I. J. Krems, J. Amer. Chem. Soc. 78, 172 (1956)].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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